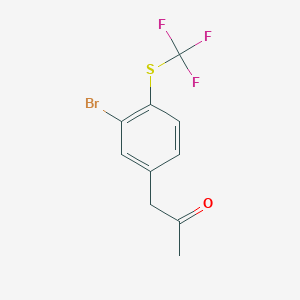

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the 3-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while bromine offers a handle for further functionalization via cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-4-(trifluoromethylthio)benzene with propan-2-one under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylpropan-2-ones, while oxidation and reduction reactions produce corresponding ketones and alcohols .

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethylthio groups can participate in various binding interactions, while the carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Lacks bromine and has a trifluoromethyl (-CF₃) group at the 3-position.

- Synthesis : Prepared via acetylation of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride (key intermediate in fenfluramine synthesis) .

- Key Differences: Absence of bromine reduces molecular weight (MW: ~232 g/mol vs. ~327 g/mol for the target compound).

1-[4-(Methylthio)phenyl]propan-2-one

- Role : Metabolite of 4-MTA (a designer drug), formed via oxidative deamination .

- Key Differences :

- -SCH₃ is less electron-withdrawing than -SCF₃, leading to differences in aromatic electrophilic substitution patterns.

- Lower molecular weight (MW: ~180 g/mol) due to absence of bromine and fluorine.

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

- Structure : Bromine is on a methyl side chain (position 2) rather than the phenyl ring (position 3).

- Properties : MW = 327.16 g/mol; SMILES: CC(=O)Cc1cccc(SC(F)(F)F)c1CBr .

Core Structure Variations

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure: α,β-unsaturated ketone (enone) with bromine on the double bond and aromatic substituents.

- Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one .

- Key Differences: Enone system increases electrophilicity, enabling conjugate additions (unavailable in saturated propan-2-ones). Bromine position (on the enone) facilitates elimination reactions.

5-Acetyl-6-hydroxy-3-methylbenzofuran

- Structure : Benzofuran derivative with acetyl and hydroxyl groups.

- Synthesis: Derived from 1-(4-acetyl-3-hydroxyphenoxy)propan-2-one via cyclization .

- Key Differences :

- Benzofuran core introduces heterocyclic aromaticity, altering electronic properties and biological activity.

Functional Group Modifications

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: Ketone at position 1 with a methylamino side chain.

- Role: Structurally related to cathinone derivatives .

- Key Differences: Amino group enables salt formation (e.g., hydrochloride) for pharmaceutical use. Positional isomerism (propan-1-one vs. propan-2-one) affects metabolic pathways.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one | C₁₀H₈BrF₃OS | 327.16 | Br (3), -SCF₃ (4) | Ketone |

| 1-(3-(Trifluoromethyl)phenyl)propan-2-one | C₁₀H₉F₃O | ~232 | -CF₃ (3) | Ketone |

| 1-[4-(Methylthio)phenyl]propan-2-one | C₁₀H₁₂OS | ~180 | -SCH₃ (4) | Ketone |

| 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one | C₁₆H₁₃BrO | 301.18 | Br (enone), -CH₃ (4), Ph (3) | α,β-Unsaturated ketone |

Research Findings and Implications

- Electron-Withdrawing Effects : The -SCF₃ group in the target compound enhances resistance to oxidative metabolism compared to -SCH₃ or -CF₃ .

- Bromine Utility: Bromine at position 3 enables Suzuki-Miyaura couplings for derivatization, a feature absent in non-brominated analogs .

- Biological Activity : Trifluoromethylthio-containing compounds show improved blood-brain barrier penetration, relevant for CNS-targeting pharmaceuticals .

Biological Activity

1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine and trifluoromethylthio groups. These substituents significantly influence the compound's biological activity, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C10H8BrF3OS, with a molecular weight of approximately 347.58 g/mol. The compound's structure includes:

- Bromine atom : Known for enhancing reactivity and biological target affinity.

- Trifluoromethylthio group : Imparts unique electronic properties that can affect biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The mechanism involves:

- Electrophilic interactions : The bromine and trifluoromethylthio groups can engage in nucleophilic substitution reactions, altering the function of enzymes or receptors.

- Binding affinity : These halogenated groups often enhance the compound's affinity for biological targets, potentially leading to therapeutic effects.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Research has shown that compounds with similar structural features possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens.

Anticancer Potential

Some studies suggest that halogenated compounds can inhibit cancer cell proliferation. For instance, compounds with bromine substituents have shown promise in targeting cancer cell lines, indicating potential for further investigation into this compound's anticancer properties.

Enzyme Inhibition

The presence of electrophilic centers in this compound suggests potential as an enzyme inhibitor. This could be particularly relevant in pathways involving metabolic enzymes or those implicated in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Antimicrobial Studies : A study on similar trifluoromethylthio compounds showed promising results against bacterial strains, suggesting that 1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one may exhibit comparable effects.

- In Vitro Assays : In vitro assays have highlighted the

Properties

Molecular Formula |

C10H8BrF3OS |

|---|---|

Molecular Weight |

313.14 g/mol |

IUPAC Name |

1-[3-bromo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8BrF3OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |

InChI Key |

CIRQGZYAKIPTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.